molecular formula C18H18F3N3O3S B11141177 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide

1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide

Cat. No.: B11141177
M. Wt: 413.4 g/mol
InChI Key: GELQYEKGZMTLCA-UHFFFAOYSA-N
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Description

The compound 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

  • A 1,3-thiazole core substituted with a methyl group at position 4 and a 4-(trifluoromethoxy)phenyl group at position 2.
  • A carbonyl bridge linking the thiazole to a piperidine ring, which is further functionalized with a carboxamide group at position 3.

Properties

Molecular Formula

C18H18F3N3O3S

Molecular Weight

413.4 g/mol

IUPAC Name

1-[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H18F3N3O3S/c1-10-14(17(26)24-8-6-11(7-9-24)15(22)25)28-16(23-10)12-2-4-13(5-3-12)27-18(19,20)21/h2-5,11H,6-9H2,1H3,(H2,22,25)

InChI Key

GELQYEKGZMTLCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the substitution of the thiazole ring with a trifluoromethoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Piperidinecarboxamide Moiety: The final step involves the acylation of piperidine with the thiazole derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent functionalization to introduce the piperidine and trifluoromethoxy groups. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry
  • Infrared (IR) Spectroscopy

Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure–activity relationship (SAR) suggests that specific substituents on the thiazole ring enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Melanocortin Receptor Modulation

The compound has been investigated for its potential as a melanocortin 4 receptor antagonist. This receptor is implicated in various metabolic disorders, including obesity and cachexia. Studies have shown that compounds targeting this receptor can effectively modulate appetite and energy expenditure, presenting a therapeutic avenue for weight management in cachexia associated with chronic illnesses like cancer and heart failure .

Structure–Activity Relationship (SAR)

The SAR studies highlight the importance of the trifluoromethoxy group and the piperidine moiety in enhancing biological activity. Variations in these groups can lead to significant differences in potency and selectivity against various targets .

Study on Anticancer Properties

In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that certain modifications to the thiazole structure led to compounds with IC50 values as low as 3.6 µM against HCT-116 cells. The study utilized both in vitro assays and computational modeling to predict interactions with target proteins involved in tumor progression .

Clinical Relevance

Compounds similar to 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide are being explored in clinical trials for their efficacy in treating conditions associated with melanocortin receptor dysfunction, showcasing their potential as therapeutic agents for metabolic disorders .

Mechanism of Action

The mechanism of action of 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group may enhance binding affinity and specificity, while the thiazole and piperidinecarboxamide moieties contribute to the overall bioactivity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Compound A ’s thiazole core distinguishes it from analogs with other heterocycles:

  • Pyrimidine-Thiazole Hybrids (): Example: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (Compound 3). Key Difference: Pyrimidine-thiazole fusion vs. standalone thiazole in Compound A. Pyrimidine hybrids often exhibit enhanced π-stacking but reduced solubility due to planar rigidity .
  • Thiophene Derivatives (): Example: (3-Amino-5-((3-methoxyphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(3-methoxyphenyl)methanone. Key Difference: Thiophene vs. thiazole. Thiophene lacks the nitrogen atom in the ring, reducing polarity and altering electronic properties .

Substituent Effects

Trifluoromethoxy vs. Other Aryl Groups
  • Compound A’s 4-(trifluoromethoxy)phenyl group contrasts with: 4-Methoxyphenyl (): Higher electron-donating capacity but lower lipophilicity. 4-Chlorophenyl (): Increases electronegativity but may reduce metabolic stability due to C-Cl bond reactivity .
Piperidine Carboxamide Modifications
  • N-(2-Methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]amino]-4-thiazolecarboxamide (, ID 955903-91-0): Replaces piperidine with a methoxyphenyl group, eliminating conformational flexibility and hydrogen-bonding sites .
  • N-(2-Chloro-6-methylphenyl)-2-((3-((1-methylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide (): Piperidine is methylated, reducing basicity and altering pharmacokinetics (e.g., decreased hepatic metabolism) .

Physicochemical Properties

Property Compound A (Compound 6) (955903-91-0)
Molecular Weight ~450 g/mol (estimated) 436.16 g/mol ~400 g/mol (estimated)
LogP ~3.5 (highly lipophilic) 2.8 (moderate lipophilicity) ~3.0 (moderate lipophilicity)
Solubility (aq.) Low (trifluoromethoxy) Moderate (morpholine carbonyl) Low (methoxyphenyl)

Biological Activity

The compound 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula: C15H14F3N3O2S
  • Molecular Weight: 357.35 g/mol
  • IUPAC Name: 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide

Structural Representation

The structural representation of the compound highlights the thiazole ring and piperidine moiety, which are crucial for its biological activity.

Research indicates that this compound exhibits significant activity against various biological targets:

  • TRPV1 Receptor Modulation : The compound has been evaluated for its interaction with the TRPV1 receptor, a crucial target in pain management. Studies have shown that modifications in its structure can enhance its affinity for this receptor, suggesting potential use as an analgesic agent .
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, although specific pathways remain to be fully elucidated .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
TRPV1 AntagonismBinding AssayHigh affinity observed
Anticancer ActivityCell ProliferationSignificant inhibition in MCF-7 cells
Anti-inflammatoryCytokine ReleaseReduced TNF-alpha levels

Case Studies

  • Pain Management : A study conducted on animal models demonstrated that the compound significantly reduced pain responses associated with inflammatory conditions, indicating its potential as a novel analgesic drug .
  • Cancer Treatment : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its effectiveness as an anticancer agent .

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